molecular formula C16H14N2OS B5334076 N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5334076
M. Wt: 282.4 g/mol
InChI Key: DZWZIBIRXMJBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CTB is a member of the benzothiophene family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This compound has also been shown to modulate the activity of other neurotransmitters, including serotonin and noradrenaline.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in protein phosphorylation. In animal models, this compound has been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low selectivity for the dopamine D3 receptor, which can lead to off-target effects.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction, due to its ability to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety, due to its anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the reaction of 2-cyanobenzaldehyde with 2-aminothiophenol in the presence of a catalyst to form the intermediate product, which is then further reacted with an acid chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Properties

IUPAC Name

N-(2-cyanophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWZIBIRXMJBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.